1,2-Bis(trichloroacetamido)propane
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Overview
Description
1,2-Bis(trichloroacetamido)propane is an organic compound with the molecular formula C7H9Cl6N2O2. This compound is characterized by the presence of two trichloroacetamido groups attached to a propane backbone. It is a derivative of trichloroacetic acid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trichloroacetamido)propane can be synthesized through the reaction of 1,2-diaminopropane with trichloroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds as follows:
CCl3CO2O+H2NCH2CH(NH2)CH3→CCl3CONHCH2CH(NHCOCCl3)CH3
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trichloroacetamido)propane undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamido groups can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form trichloroacetic acid and 1,2-diaminopropane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Trichloroacetic acid and 1,2-diaminopropane.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
1,2-Bis(trichloroacetamido)propane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(trichloroacetamido)propane involves its interaction with nucleophiles, leading to substitution reactions. The trichloroacetamido groups are highly reactive, making the compound useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3-chlorophenylureido)propane: Similar structure but with chlorophenyl groups instead of trichloroacetamido groups.
1,3-Bis(diphenylphosphino)propane: Contains diphenylphosphino groups instead of trichloroacetamido groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Different functional groups but similar backbone structure.
Uniqueness
1,2-Bis(trichloroacetamido)propane is unique due to its trichloroacetamido groups, which impart specific reactivity and properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H8Cl6N2O2 |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H8Cl6N2O2/c1-3(15-5(17)7(11,12)13)2-14-4(16)6(8,9)10/h3H,2H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
DFUXPMYIBATOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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